molecular formula C20H21FN2O3S B7713986 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide

Cat. No. B7713986
M. Wt: 388.5 g/mol
InChI Key: MXAVFRPXIKGPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, this compound has the potential to modulate various signaling pathways and cellular processes that are involved in the pathogenesis of these diseases. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been used as a tool compound to study the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Mechanism of Action

The mechanism of action of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves the inhibition of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, which is a serine/threonine kinase that is involved in various cellular processes. 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide plays a crucial role in the regulation of glycogen synthesis, cell proliferation, differentiation, and apoptosis. By inhibiting 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide can modulate various signaling pathways and cellular processes that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity in a dose-dependent manner, with an IC50 value of 0.6 μM. In addition, 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide has been shown to modulate various signaling pathways and cellular processes, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. In vivo studies have shown that this compound can modulate various physiological processes, including glucose metabolism, insulin sensitivity, and cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide for lab experiments is its potency and selectivity as a 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitor. This compound has been extensively validated as a tool compound for studying the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various cellular processes. In addition, the synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications. However, one of the main limitations of this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in experimental settings.

Future Directions

There are several future directions for the study of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide. One area of interest is the role of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide in various diseases, including Alzheimer's disease, diabetes, and cancer. By modulating 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide activity, this compound has the potential to be developed as a therapeutic agent for these diseases. In addition, the development of more potent and selective 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide inhibitors based on the structure of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could lead to the discovery of new drug candidates for various diseases. Finally, the development of novel synthetic methods for the production of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide could improve the efficiency and cost-effectiveness of its production.

Synthesis Methods

The synthesis of 4-fluoro-N-((2-hydroxyquinolin-3-yl)methyl)-N-isobutylbenzenesulfonamide involves a multi-step process that requires specialized equipment and expertise. The starting materials for the synthesis are 2-hydroxy-3-iodoquinoline and 4-fluoro-N-isobutylbenzenesulfonamide. The reaction proceeds through a series of steps involving palladium-catalyzed coupling reactions, reduction, and deprotection to yield the final product. The synthesis method has been optimized to produce high yields of pure compound suitable for scientific research applications.

properties

IUPAC Name

4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c1-14(2)12-23(27(25,26)18-9-7-17(21)8-10-18)13-16-11-15-5-3-4-6-19(15)22-20(16)24/h3-11,14H,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAVFRPXIKGPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC2=CC=CC=C2NC1=O)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methylpropyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide

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